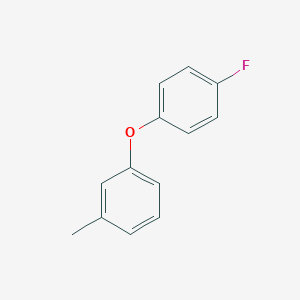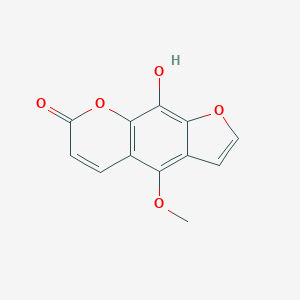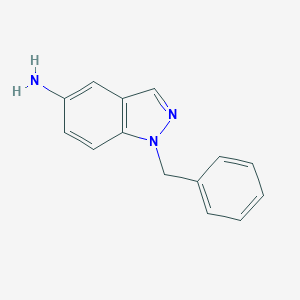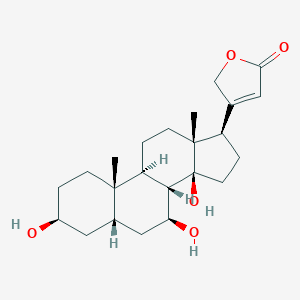
7-beta-Hydroxydigitoxigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-beta-Hydroxydigitoxigenin is a cardiac glycoside, which is a class of compounds that have been used for centuries to treat heart failure and arrhythmias. This compound has been found to have potent effects on the heart, including increasing contractility and slowing the heart rate. In recent years, there has been a growing interest in the use of 7-beta-Hydroxydigitoxigenin in scientific research, due to its potential as a tool for studying the mechanisms of cardiac function.
作用机制
The mechanism of action of 7-beta-Hydroxydigitoxigenin is complex and involves several different pathways. One of the primary mechanisms of action is the inhibition of the sodium-potassium ATPase pump, which is responsible for maintaining the ion balance in cardiac cells. By inhibiting this pump, 7-beta-Hydroxydigitoxigenin can increase the intracellular concentration of calcium, which in turn leads to an increase in contractility. Additionally, this compound has been found to have effects on other ion channels in the heart, including the L-type calcium channel and the potassium channel.
生化和生理效应
The biochemical and physiological effects of 7-beta-Hydroxydigitoxigenin are primarily related to its effects on cardiac function. This compound has been found to increase the force of contraction of cardiac muscle cells, which can lead to an increase in cardiac output. Additionally, it has been found to slow the heart rate, which can be beneficial in certain cases of arrhythmia. However, 7-beta-Hydroxydigitoxigenin can also have negative effects on cardiac function, particularly if used at high doses. These effects can include arrhythmias, as well as an increase in the risk of sudden cardiac death.
实验室实验的优点和局限性
The use of 7-beta-Hydroxydigitoxigenin in lab experiments has several advantages, including its potent effects on cardiac function and its ability to provide insights into the mechanisms of cardiac glycosides. Additionally, this compound is relatively easy to obtain and can be synthesized in the lab. However, there are also several limitations to the use of 7-beta-Hydroxydigitoxigenin in lab experiments. One of the primary limitations is its potential for toxicity, particularly if used at high doses. Additionally, this compound can be difficult to work with due to its complex synthesis and its tendency to degrade over time.
未来方向
There are several future directions for research on 7-beta-Hydroxydigitoxigenin. One potential area of research is the development of new cardiac glycosides that have improved efficacy and fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 7-beta-Hydroxydigitoxigenin, particularly in relation to its effects on ion channels in the heart. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of heart failure and arrhythmias.
合成方法
The synthesis of 7-beta-Hydroxydigitoxigenin is a complex process that involves several steps. The starting material for the synthesis is digitoxigenin, which is a steroid molecule that is found in certain plants. The first step in the synthesis involves the conversion of digitoxigenin to a more reactive intermediate, which can then be used to form the final product. This intermediate is then treated with a series of reagents to produce 7-beta-Hydroxydigitoxigenin.
科学研究应用
7-beta-Hydroxydigitoxigenin has been used in a variety of scientific research applications, particularly in studies of cardiac function. One of the primary uses of this compound is in the study of the mechanisms of cardiac contractility. It has been found to increase the force of contraction of cardiac muscle cells, which can help researchers to better understand the underlying mechanisms of heart function. Additionally, 7-beta-Hydroxydigitoxigenin has been used in studies of the effects of cardiac glycosides on ion channels in the heart, which can provide valuable insights into the mechanisms of arrhythmias.
属性
CAS 编号 |
1173-21-3 |
|---|---|
产品名称 |
7-beta-Hydroxydigitoxigenin |
分子式 |
C23H34O5 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
3-[(3S,5S,7S,8S,9S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-15(24)10-14(21)11-18(25)20-17(21)4-7-22(2)16(5-8-23(20,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18-,20-,21-,22+,23-/m0/s1 |
InChI 键 |
JDQWKADNJIUBND-ANHVKYHNSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
规范 SMILES |
CC12CCC(CC1CC(C3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
同义词 |
3β,7β,14-Trihydroxy-5β-card-20(22)-enolide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



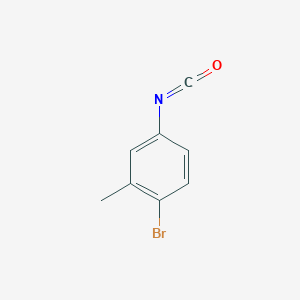
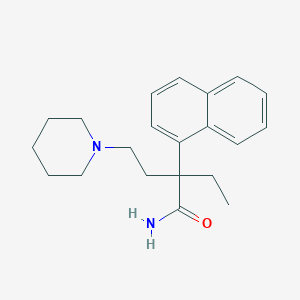

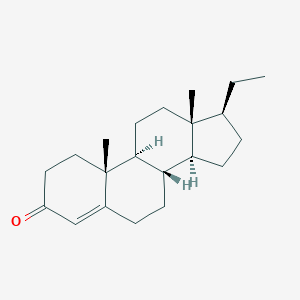
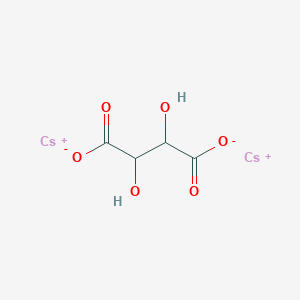
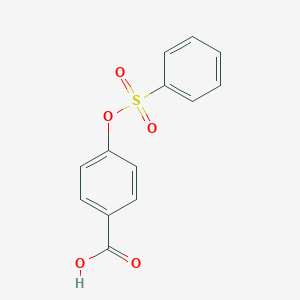
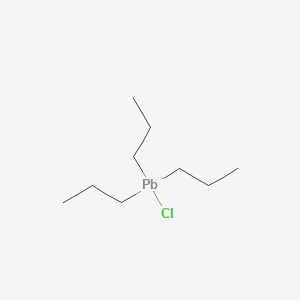
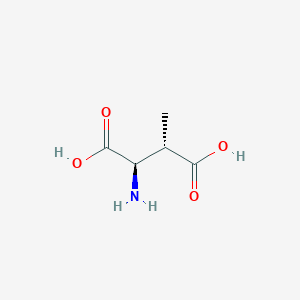
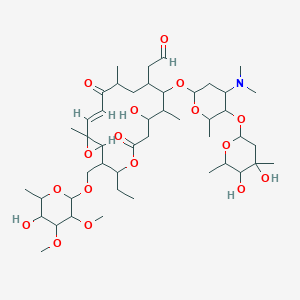
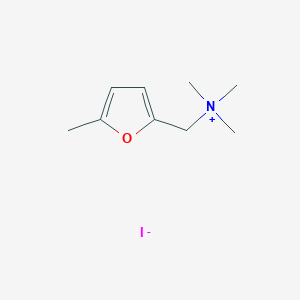
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
